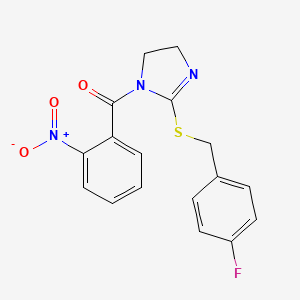
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone, also known as FBIT-NPM, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound could interact with various biological targets.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many indole derivatives (a class of compounds that includes imidazoles) have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could potentially be quite diverse.
Advantages and Limitations for Lab Experiments
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, as well as its ability to inhibit cancer stem cells. However, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone also has limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone has not been extensively tested in animal models, and its toxicity and safety profile have not been fully evaluated.
Future Directions
There are several future directions for research on (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone, including the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. Moreover, further studies are needed to investigate the potential of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone as a combination therapy with other anti-cancer agents. Additionally, the use of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone in other diseases, such as neurodegenerative disorders, should be explored. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer effects of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone can provide insights into the development of new therapeutic strategies for cancer treatment.
Conclusion:
In conclusion, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a promising compound with potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone also affects various biochemical and physiological processes involved in cancer progression and metastasis. Although further research is needed to fully evaluate its safety and efficacy, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone represents a novel and exciting avenue for cancer therapy.
Synthesis Methods
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone can be synthesized through a multistep process involving the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea, which is then reacted with 2-nitrobenzaldehyde to produce (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone. The purity and yield of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Studies have shown that (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing apoptosis and inhibiting cell proliferation. (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone has also been shown to inhibit the growth of cancer stem cells, which are known to play a critical role in cancer recurrence and metastasis.
properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-13-7-5-12(6-8-13)11-25-17-19-9-10-20(17)16(22)14-3-1-2-4-15(14)21(23)24/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLCHWRSUZTEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

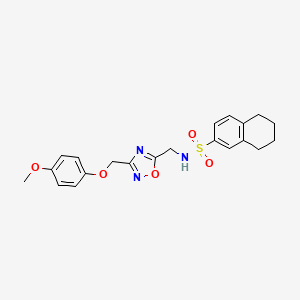

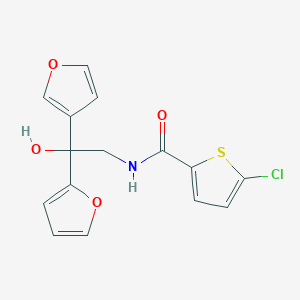
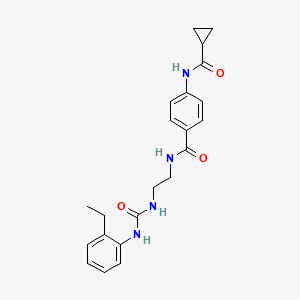
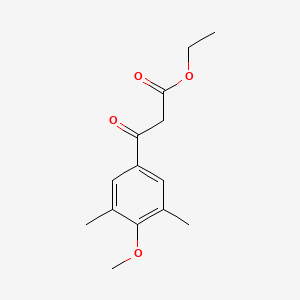
![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2602959.png)
![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2602963.png)

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2602967.png)

![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)